5-(2-Morpholino-2-oxoethyl)-3-phenylimidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

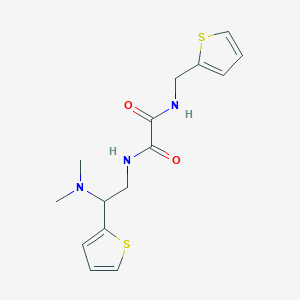

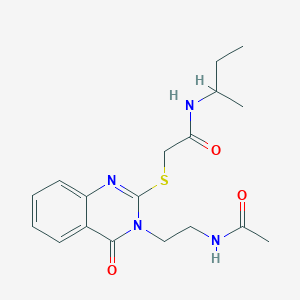

The compound “5-(2-Morpholino-2-oxoethyl)-3-phenylimidazolidine-2,4-dione” is a complex organic molecule. It contains a morpholino group, which is a common feature in many bioactive molecules . The imidazolidine-2,4-dione moiety is a heterocyclic component found in various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a morpholino group attached to an imidazolidine-2,4-dione ring via an oxoethyl linker. The phenyl group would be attached to the imidazolidine ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich morpholino group and the electron-deficient imidazolidine-2,4-dione ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of both polar (morpholino and dione groups) and nonpolar (phenyl group) components would likely make this compound amphiphilic .Scientific Research Applications

Crystal Structure and Conformational Preferences

The X-ray crystal structure analysis of a closely related compound has revealed the occurrence of two conformers of opposite conformation. This study emphasizes the impact of intermolecular hydrogen bonding and steric hindrance among substituents on the conformation of such molecules (Abdel-Aziz et al., 2016).

Synthesis and Biological Activity

Novel substituted derivatives of thiazolidine-2,4-diones, which include a morpholino(phenyl)methyl group, have been synthesized. These compounds have been screened for their in vivo hypoglycemic activity and in vitro anti-inflammatory activity, along with molecular docking studies to identify potential lead molecules with active biological effects (Karumanchi et al., 2019).

Synthesis, Characterization, and Biological Evaluation

The synthesis and characterization of a morpholine derivative featuring a [1,3,4]oxadiazol-2-ylsulfanyl group have been reported. This compound exhibits significant antibacterial, antioxidant, and anti-diabetic activities, showcasing the diverse biological applications of morpholine derivatives (S.V et al., 2019).

Environmental and Analytical Applications

Morpholine derivatives have been utilized in the modification of activated carbons for the solid-phase extraction of copper and lead ions, indicating their potential application in environmental monitoring and analytical chemistry (Ghaedi et al., 2008).

Mechanism of Action

properties

IUPAC Name |

5-(2-morpholin-4-yl-2-oxoethyl)-3-phenylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4/c19-13(17-6-8-22-9-7-17)10-12-14(20)18(15(21)16-12)11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLWGYXGYOUDRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC2C(=O)N(C(=O)N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-acetyl-N-[(6-cyclopropylpyridin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B2565046.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2565051.png)

![2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2565052.png)

![(Z)-3-[1-(4-Methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile](/img/structure/B2565053.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)picolinamide](/img/structure/B2565054.png)

![3-[2-(2-Methoxyphenyl)-4-oxo-1-(2-phenylethyl)azetidin-3-yl]-1,3-thiazolidin-4-one](/img/structure/B2565056.png)

![N-(1-cyanocyclopentyl)-2-[4-(furan-2-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2565059.png)

![Methyl 3-[(pyrrolidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate](/img/structure/B2565061.png)